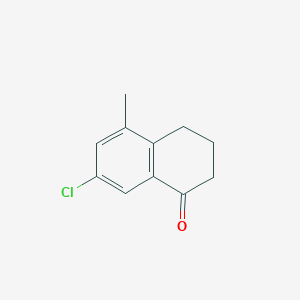

7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

7-chloro-5-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZSBMSGEASFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCCC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted naphthalene derivative. The reaction typically uses an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ketone group in 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthalenones.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one serves as an important intermediate for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it a versatile building block in organic synthesis.

Biology

The compound has shown potential in biological applications, particularly in studying enzyme interactions and as a probe in biochemical assays. Its structure allows it to interact with various biological targets, which could lead to insights into enzyme mechanisms and cellular processes .

Medicine

Recent research indicates that 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one possesses pharmacological properties that warrant further investigation. Notably, it has demonstrated antibacterial and antiplasmodial activities:

- Antibacterial Activity : Studies have shown that this compound exhibits significant binding affinity to bacterial proteins, such as clumping factor A from Staphylococcus aureus, with a binding energy of −9.4 kcal/mol .

| Compound | Target Bacteria | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Staphylococcus aureus | -9.4 |

| Chloroquine | Plasmodium falciparum | -8.6 |

- Antiplasmodial Activity : In vitro studies indicate that the compound can effectively inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Comparative analysis revealed IC₅₀ values lower than those of standard antimalarial drugs:

| Compound | IC₅₀ (μg/mL) | Strain |

|---|---|---|

| This compound | 0.16 | Chloroquine-sensitive (3D7) |

| Chloroquine | 0.06 | Chloroquine-sensitive (3D7) |

| This compound | 0.55 | Chloroquine-resistant (FCR-3) |

| Chloroquine | >1.0 | Chloroquine-resistant (FCR-3) |

These findings suggest that the compound could be a lead candidate for developing new antimalarial therapies, especially against drug-resistant strains .

Toxicity and Safety Profile

The toxicity profile of 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one appears moderate, with studies indicating minimal inhibition of key cytochrome P450 enzymes. This suggests a lower risk for drug-drug interactions and favorable pharmacokinetics .

Mechanism of Action

The mechanism of action for 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. In contrast, halogenated analogs (e.g., 7-Cl-5-F and 7-Br-5-CH₃) are more lipophilic, favoring membrane permeability in biological systems.

- Halogen Effects : The bromo analog (239.11 g/mol ) has a significantly higher molecular weight than the chloro-fluoro compound (198.62 g/mol ) due to bromine’s larger atomic mass. Chlorine’s electronegativity may increase electrophilic reactivity compared to bromine.

- Methyl vs.

Physicochemical Properties

- Solubility : Hydroxy-substituted derivatives (e.g., 4,6,8-trihydroxy ) are likely water-soluble due to hydrogen bonding, whereas halogenated or methylated analogs (e.g., 7-Br-5-CH₃ ) favor organic solvents.

- Thermal Stability : Halogenation generally increases thermal stability; bromine’s polarizability may enhance van der Waals interactions in the solid state compared to chlorine .

Analytical Characterization

- NMR and MS : All analogs are characterized via ¹H/¹³C NMR and MS (e.g., HRMS in ), with shifts in aromatic and carbonyl regions reflecting substituent effects. For example, chlorine’s deshielding effect would distinctively alter NMR signals compared to hydroxy or bromo groups .

Biological Activity

7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antiplasmodial, and other pharmacological effects, supported by recent research findings and data.

- Chemical Formula : C₁₁H₁₁ClO

- Molecular Weight : 194.66 g/mol

- CAS Number : 1341969-67-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In a study examining the interaction of naphthoquinone derivatives with bacterial proteins, 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one exhibited a significant binding affinity to clumping factor A from Staphylococcus aureus. The binding energy was recorded at , indicating strong interactions conducive to antibacterial activity .

| Compound | Target Bacteria | Binding Energy (kcal/mol) |

|---|---|---|

| 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one | Staphylococcus aureus | -9.4 |

| Chloroquine | Plasmodium falciparum | -8.6 |

Antiplasmodial Activity

The compound also demonstrates significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that it can effectively inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains.

Research Findings

A comparative analysis revealed that 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one exhibited IC₅₀ values significantly lower than those of standard antimalarial drugs:

| Compound | IC₅₀ (μg/mL) | Strain |

|---|---|---|

| 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one | 0.16 | Chloroquine-sensitive (3D7) |

| Chloroquine | 0.06 | Chloroquine-sensitive (3D7) |

| 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one | 0.55 | Chloroquine-resistant (FCR-3) |

| Chloroquine | >1.0 | Chloroquine-resistant (FCR-3) |

These results suggest that the compound could serve as a lead candidate for developing new antimalarial therapies, particularly in addressing drug resistance issues .

The precise mechanism by which 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound induces oxidative stress and disrupts cellular membranes in target organisms .

Toxicity and Safety Profile

While demonstrating potent biological activity, the toxicity profile of this compound remains moderate. Studies indicate that it does not significantly inhibit key cytochrome P450 enzymes (CYPs), suggesting a lower risk for drug-drug interactions and favorable pharmacokinetics .

Q & A

Q. What protocols ensure safe handling of reactive intermediates during scale-up synthesis?

- Methodological Answer : Conduct hazard assessments using calorimetry (e.g., RC1e reactor) to identify exothermic risks. Implement engineering controls (e.g., inert atmosphere, cryogenic conditions) and real-time monitoring (FTIR/Raman) for intermediates like chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.